molecular formula C9H10N2O2 B13646618 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13646618
M. Wt: 178.19 g/mol
InChI Key: WKMJXQVDDZGJMN-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor modulators, the compound can interact with receptor proteins, altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-4,7H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJXQVDDZGJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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